(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid
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Overview
Description
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO4 and a molecular weight of 168.94 g/mol . This compound is characterized by the presence of a cyano group, a methoxycarbonyl group, and a cyclopropyl ring attached to a boronic acid moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation . The addition of a boron-hydrogen bond over an unsaturated bond is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen gas for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic esters, primary amines, and various substituted cyclopropyl derivatives .
Scientific Research Applications
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid involves the formation of stable carbon-boron bonds through the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the oxidative addition of the boronic acid to the organic halide, followed by transmetalation and reductive elimination to form the final product . The cyano and methoxycarbonyl groups provide additional stability and reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the cyano and methoxycarbonyl groups.
Vinylboronic acid: Used in similar reactions but has a different reactivity profile due to the presence of a vinyl group.
Alkylboronic acids: These compounds have varying reactivity depending on the alkyl group attached to the boronic acid moiety.
Uniqueness
(2-Cyano-2-(methoxycarbonyl)cyclopropyl)boronic acid is unique due to the presence of the cyano and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions . These functional groups make it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C6H8BNO4 |
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Molecular Weight |
168.95 g/mol |
IUPAC Name |
(2-cyano-2-methoxycarbonylcyclopropyl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-5(9)6(3-8)2-4(6)7(10)11/h4,10-11H,2H2,1H3 |
InChI Key |
ZBGONEPCFQUWFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1(C#N)C(=O)OC)(O)O |
Origin of Product |
United States |
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